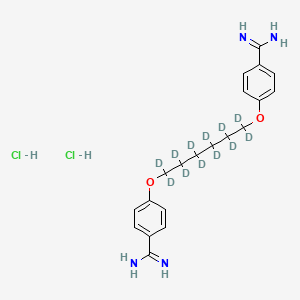
Hexamidine-d12 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamidine-d12 (dihydrochloride) is a deuterium-labeled derivative of Hexamidine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . Hexamidine itself is an aromatic diamidine known for its antiseptic and disinfectant properties .
準備方法
Synthetic Routes and Reaction Conditions: Hexamidine-d12 (dihydrochloride) is synthesized by incorporating deuterium into Hexamidine dihydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through a deuterium exchange reaction, where Hexamidine dihydrochloride is treated with deuterated reagents under specific conditions .
Industrial Production Methods: The industrial production of Hexamidine-d12 (dihydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the complete incorporation of deuterium atoms. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
化学反応の分析
Types of Reactions: Hexamidine-d12 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Hexamidine-d12 (dihydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Hexamidine-d12 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the formulation of antiseptics and disinfectants for various applications.
作用機序
The exact mechanism of action of Hexamidine-d12 (dihydrochloride) is not fully understood. it is believed to involve binding to negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the membrane integrity, leading to the death of the pathogen . The compound’s deuterium labeling may also influence its interaction with molecular targets and metabolic pathways .
類似化合物との比較
Hexamidine dihydrochloride: The non-deuterated form of Hexamidine-d12 (dihydrochloride).
Propamidine: A shorter congener of Hexamidine, also used as an antiseptic and disinfectant.
Comparison: Hexamidine-d12 (dihydrochloride) is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research for tracing and quantitation purposes .
特性
分子式 |
C20H28Cl2N4O2 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H/i1D2,2D2,3D2,4D2,13D2,14D2;; |
InChIキー |
DGMYFHPQQKVKID-IJYYYRJMSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


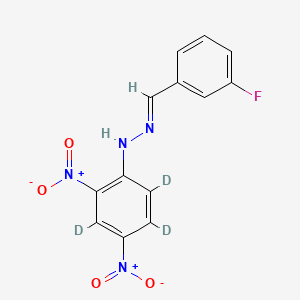
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
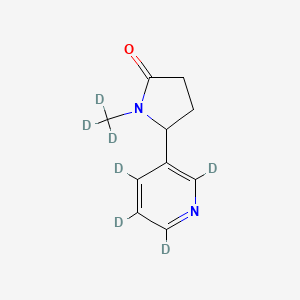
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
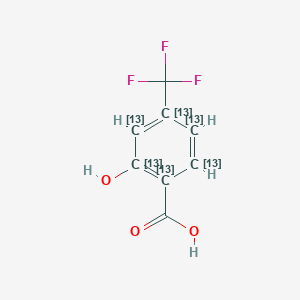
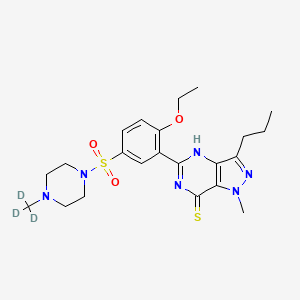
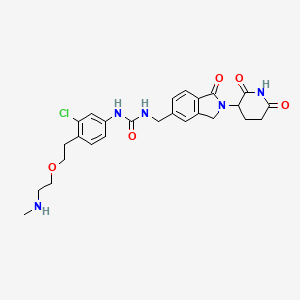
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)


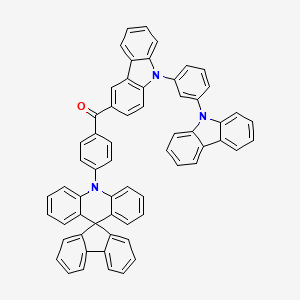
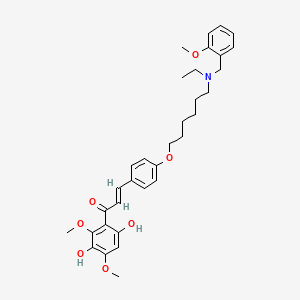
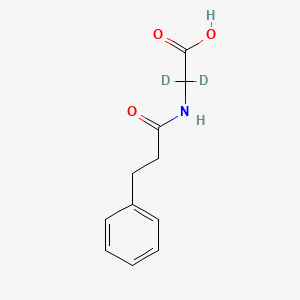
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
